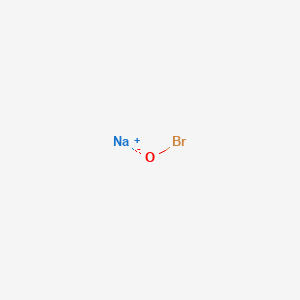

Sodium hypobromite

Beschreibung

Eigenschaften

IUPAC Name |

sodium;hypobromite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrO.Na/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWJEUDFKNYSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBrO, BrNaO | |

| Record name | sodium hypobromite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_hypobromite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930039 | |

| Record name | Sodium hypobromite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13824-96-9 | |

| Record name | Sodium hypobromite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013824969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hypobromite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hypobromite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYPOBROMITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU61C4V8RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Sodium Hypobromite Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hypobromite (NaOBr) is a highly reactive inorganic compound that exists as the sodium salt of hypobromous acid.[1] While it can be isolated as a yellow-orange pentahydrate solid (NaOBr·5H₂O), it is most commonly encountered and utilized as an aqueous solution.[1] Due to its potent oxidizing and brominating properties, this compound finds applications in various chemical transformations, most notably in the Hofmann rearrangement for the synthesis of primary amines from amides.[2] However, its inherent instability presents significant challenges in its storage and handling, necessitating a thorough understanding of its physicochemical properties. This guide provides a comprehensive overview of the core characteristics of this compound solutions, with a focus on their preparation, stability, and analytical determination.

Core Physicochemical Properties

The utility of this compound solutions is intrinsically linked to their chemical and physical characteristics. Key properties are summarized in Table 1.

Table 1: Core Physicochemical Properties of this compound

| Property | Value/Description |

| Chemical Formula | NaOBr |

| Molar Mass | 118.89 g/mol |

| Appearance (Solid) | Yellow-orange crystalline pentahydrate (NaOBr·5H₂O)[1] |

| Appearance (Solution) | Pale yellow liquid[3] |

| Solubility | Readily soluble in water[1] |

| Key Reactions | Disproportionation, Oxidation, Bromination |

Stability and Decomposition

The primary challenge in working with this compound solutions is their limited stability. The principal decomposition pathway is disproportionation, where hypobromite ions (BrO⁻) react to form bromide (Br⁻) and bromate (BrO₃⁻) ions.[1]

3 NaOBr → 2 NaBr + NaBrO₃ [1]

The rate of this decomposition is significantly influenced by several factors, as detailed in Table 2.

Table 2: Factors Affecting the Stability of this compound Solutions

| Factor | Effect on Stability |

| Temperature | Increased temperature significantly accelerates the rate of disproportionation. Solutions are more stable at lower temperatures, ideally at or below 0°C. |

| pH | Decomposition is more rapid in acidic to neutral conditions. Stability is enhanced in alkaline solutions (pH > 9) where the hypobromite ion (OBr⁻) is the predominant species. The kinetics of disproportionation of hypobromous acid (HOBr), the protonated form of hypobromite, are second order with respect to HOBr and exhibit a maximum rate between pH 3 and 8.[4] |

| Concentration | Higher concentrations of this compound can lead to a faster rate of decomposition. |

| Light | Exposure to light, particularly UV radiation, can catalyze the decomposition of hypohalite solutions. |

Spectral Properties

The UV-Vis absorption spectrum of this compound is characterized by the absorbance of the hypobromite ion (OBr⁻). While a definitive, high-resolution spectrum with molar absorptivity data for the isolated this compound ion is not widely published, studies on related species provide insight. The electrolysis of bromide solutions, which generates hypobromous acid (HOBr), shows absorbance in the UV region. The corresponding absorbance for HOBr is reported to be approximately 0.89.[5] It is expected that the hypobromite ion will also absorb in the UV range, and the position and intensity of this absorption will be pH-dependent due to the equilibrium between HOBr and OBr⁻.

Experimental Protocols

Preparation of this compound Solution (In-situ)

This protocol is suitable for the immediate use of this compound in a chemical reaction, such as the Hofmann rearrangement.

Materials:

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Distilled water

-

Ice bath

-

Stir plate and stir bar

-

Dropping funnel

Procedure:

-

Prepare a solution of sodium hydroxide in distilled water (e.g., 2.25 M, by dissolving 9.0 g of NaOH in 100 mL of water) in a flask equipped with a stir bar.

-

Cool the sodium hydroxide solution to 0-5°C in an ice bath with continuous stirring.

-

Slowly add bromine dropwise to the cold, stirring sodium hydroxide solution using a dropping funnel. A typical molar ratio of NaOH to Br₂ is 2.5:1. For the prepared NaOH solution, this would correspond to approximately 14.4 g (4.6 mL) of bromine.[6]

-

Maintain the temperature of the reaction mixture below 10°C throughout the addition of bromine.[1]

-

After the addition is complete, the resulting pale yellow solution of this compound is ready for immediate use.[3]

Determination of this compound Concentration by Iodometric Titration

This method determines the concentration of the oxidizing agent (hypobromite) in the solution.

Materials:

-

This compound solution (as prepared above)

-

Potassium iodide (KI)

-

Glacial acetic acid

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution (1%)

-

Erlenmeyer flask

-

Burette

-

Pipettes

Procedure:

-

Pipette a known volume (e.g., 10.0 mL) of the this compound solution into an Erlenmeyer flask.

-

Add an excess of potassium iodide (e.g., 1-2 g) to the flask and dissolve it by swirling.

-

Carefully add a small amount of glacial acetic acid (e.g., 5 mL) to acidify the solution. The solution should turn a dark yellow-brown color due to the liberation of iodine. OBr⁻ + 2I⁻ + 2H⁺ → Br⁻ + I₂ + H₂O

-

Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale straw color. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears completely. This is the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the molarity of the this compound solution using the stoichiometry of the reactions.

Key Reactions and Mechanisms

Formation and Decomposition of this compound

The formation of this compound from bromine and sodium hydroxide and its subsequent disproportionation are central to its chemistry.

Caption: Formation of this compound and its decomposition pathway.

Experimental Workflow for Preparation and Analysis

A typical workflow for preparing and analyzing a this compound solution involves several key steps.

Caption: A generalized experimental workflow for this compound.

Hofmann Rearrangement Mechanism

This compound is a key reagent in the Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom.

Caption: Key steps in the Hofmann rearrangement mechanism.

Conclusion

This compound solutions are valuable reagents in organic synthesis, but their application requires a firm grasp of their physicochemical properties, particularly their inherent instability. By controlling factors such as temperature and pH, and by utilizing freshly prepared solutions, researchers can effectively harness the reactivity of this compound. The experimental protocols and reaction diagrams provided in this guide offer a foundational understanding for the safe and effective use of this important chemical entity in a research and development setting. Further quantitative studies on the stability of this compound solutions under a broader range of conditions would be a valuable contribution to the chemical literature.

References

Spectroscopic Characterization of Sodium Hypobromite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hypobromite (NaBrO) is a reactive bromine compound with applications in organic synthesis and as a disinfectant. Despite its utility, detailed spectroscopic characterization in the scientific literature is sparse, primarily due to its inherent instability in solution. This technical guide provides a consolidated overview of the available spectroscopic data for this compound, outlines detailed experimental protocols for its preparation, and discusses the expected spectroscopic features based on related compounds and theoretical principles. This document aims to serve as a foundational resource for researchers utilizing or studying this compound.

Introduction

This compound is the sodium salt of hypobromous acid. It is a strong oxidizing agent and is most commonly used as a reagent in organic chemistry, for instance, in the Hofmann rearrangement. Due to its tendency to disproportionate into sodium bromide and sodium bromate, it is typically prepared fresh in situ for immediate use. This instability presents a significant challenge for its isolation and comprehensive spectroscopic characterization. This guide synthesizes the limited available data and provides practical methodologies for its laboratory preparation and handling.

Spectroscopic Properties

UV-Visible Spectroscopy

Aqueous solutions of this compound are known to be pale yellow. This coloration is due to an electronic transition of the hypobromite ion (BrO⁻). The primary UV-Visible absorption maximum for aqueous hypobromite has been reported, providing a method for its spectrophotometric quantification.[1]

Vibrational Spectroscopy (Infrared and Raman)

To date, specific experimental infrared (IR) and Raman spectra for this compound have not been published in detail. However, the primary vibrational mode of interest for the hypobromite ion would be the O-Br stretching frequency. By analogy to other hypohalites and based on the masses of the oxygen and bromine atoms, this stretching vibration is expected to occur in the fingerprint region of the mid-infrared spectrum. The O-Br bond is polar, and therefore, its stretching vibration should be IR active. This mode is also expected to be Raman active due to the change in polarizability during the vibration.

Quantitative Spectroscopic Data

The following table summarizes the known quantitative spectroscopic data for the hypobromite ion.

| Spectroscopic Technique | Parameter | Value | Medium | Reference |

| UV-Visible Spectroscopy | λmax (Absorption Maximum) | 330 nm | Aqueous Solution | [1] |

| UV-Visible Spectroscopy | Molar Absorptivity (ε) | 280 M⁻¹cm⁻¹ | Aqueous Solution | [1] |

Experimental Protocols

Given that this compound is typically prepared and used in situ, a reliable and reproducible preparative method is crucial. The following protocols are adapted from established laboratory procedures.[2][3][4]

In-Situ Preparation of this compound Solution

This protocol describes the preparation of an aqueous solution of this compound for immediate use in a chemical reaction.

Materials:

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Deionized water

-

Ice bath

Procedure:

-

Prepare a solution of sodium hydroxide in water (e.g., 36.0 g of NaOH in 225 mL of water).[3]

-

Cool the sodium hydroxide solution in an ice bath to a temperature between 0-5 °C.[1] It is critical to maintain a low temperature to minimize the disproportionation of the hypobromite.

-

While vigorously stirring the cooled NaOH solution, slowly add bromine dropwise.[2][3] For the quantities mentioned above, 57.5 g (18.5 mL) of bromine can be used.[3]

-

Continue stirring for a short period after the addition is complete, ensuring the reaction mixture remains cold.

-

The resulting pale yellow solution contains this compound and sodium bromide and is ready for immediate use.[2]

Chemical Reaction: Br₂ + 2NaOH → NaBrO + NaBr + H₂O

Visualizations

Experimental Workflow for this compound Preparation

Caption: Workflow for the in-situ preparation of this compound.

Logical Relationship of Hypobromite Disproportionation

Caption: Disproportionation of this compound.

Conclusion

The spectroscopic characterization of this compound is an area that warrants further investigation, particularly through modern computational and experimental vibrational spectroscopy techniques. The instability of the compound remains the primary barrier to extensive study. However, the established UV-Visible absorption maximum provides a valuable tool for kinetic and quantitative studies. The provided experimental protocols offer a reliable method for the generation of this compound for synthetic applications. This guide serves as a current summary of the knowledge on the spectroscopic properties of this important reagent and a practical handbook for its use in the laboratory.

References

An In-depth Technical Guide to the Thermal Stability of Sodium Hypobromite Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hypobromite pentahydrate (NaOBr·5H₂O) is a crystalline inorganic compound with significant potential as a reagent in organic synthesis and as a disinfecting agent. However, its utility is often limited by its inherent thermal instability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound pentahydrate. Due to the limited availability of direct quantitative thermal analysis data for this specific compound, this guide leverages analogous data from its more extensively studied counterpart, sodium hypochlorite pentahydrate, to infer potential thermal behavior. This document also outlines generalized experimental protocols for conducting thermal analysis on unstable hydrated salts and presents visual representations of the decomposition pathway and experimental workflows.

Introduction

This compound, in its hydrated pentahydrate form (NaOBr·5H₂O), is a yellow-orange crystalline solid that is soluble in water.[1][2] It is the sodium salt of hypobromous acid and is analogous to the more commonly known sodium hypochlorite, the active ingredient in bleach.[1][2] The compound is known to be unstable, readily decomposing into sodium bromide (NaBr) and sodium bromate (NaBrO₃). This decomposition process is sensitive to temperature, making a thorough understanding of its thermal stability crucial for its safe handling, storage, and application, particularly in the context of pharmaceutical development where reaction conditions must be precisely controlled.

Physicochemical Properties

A summary of the key physicochemical properties of this compound pentahydrate is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | NaOBr·5H₂O | [1][2] |

| Molar Mass | 208.96 g/mol | - |

| Appearance | Yellow-orange crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Crystal Structure | Monoclinic | [1] |

Thermal Decomposition Pathway

The primary mode of thermal decomposition for this compound is disproportionation. In this reaction, the hypobromite ion (BrO⁻), where bromine is in the +1 oxidation state, is simultaneously oxidized and reduced to form bromate (BrO₃⁻, with bromine in the +5 oxidation state) and bromide (Br⁻, with bromine in the -1 oxidation state). The overall decomposition reaction is as follows:

3NaOBr → NaBrO₃ + 2NaBr

This process is generally understood to occur in a stepwise manner, although the precise intermediates and kinetics for the solid-state decomposition of the pentahydrate are not well-documented.

Caption: Proposed thermal decomposition pathway of this compound.

Thermal Stability Analysis: A Comparative Approach

Direct and detailed quantitative thermal analysis data (e.g., from Thermogravimetric Analysis - TGA or Differential Scanning Calorimetry - DSC) for this compound pentahydrate is scarce in peer-reviewed literature. However, valuable insights can be gleaned from studies on its chlorine analog, sodium hypochlorite pentahydrate (NaOCl·5H₂O), which is known to exhibit similar instability.

Inferred Thermal Behavior of this compound Pentahydrate

Based on qualitative descriptions, the decomposition of this compound pentahydrate begins at temperatures as low as 0°C and is reportedly complete within two days at this temperature. Some sources suggest decomposition starts around 40°C. This wide range indicates a high degree of thermal sensitivity.

Quantitative Data for Sodium Hypochlorite Pentahydrate

The thermal stability of sodium hypochlorite pentahydrate has been more thoroughly investigated. It is stable for extended periods when stored at low temperatures (e.g., below 7°C).[1] However, its decomposition accelerates significantly at elevated temperatures. For instance, at 20°C, a noticeable decrease in the concentration of available chlorine is observed within a week, and it decomposes markedly in its molten state around 30°C.[1]

The following table summarizes the stability of sodium hypochlorite pentahydrate at various temperatures, which can be used as a proxy to estimate the behavior of this compound pentahydrate, which is expected to be even less stable.

| Temperature (°C) | Stability of NaOCl·5H₂O | Inferred Stability of NaOBr·5H₂O |

| < 7 | Stable for over a year[1] | Likely stable for shorter periods |

| 20 | Decomposes over days to weeks[1] | Rapid decomposition expected |

| 30 | Decomposes markedly (molten state)[1] | Very rapid to explosive decomposition |

Experimental Protocols for Thermal Analysis

For researchers intending to perform thermal analysis on this compound pentahydrate or similarly unstable hydrated salts, the following generalized protocols for TGA and DSC are recommended. Extreme caution should be exercised due to the potential for rapid and exothermic decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a hydrated salt like NaOBr·5H₂O, TGA can be used to identify the temperature ranges for dehydration and subsequent decomposition.

Methodology:

-

Sample Preparation: A small, representative sample (typically 1-5 mg) is carefully weighed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Temperature Program: A linear heating rate of 5-10 °C/min is recommended. A slower heating rate can provide better resolution of thermal events. The temperature range should be from ambient to approximately 300°C to capture both dehydration and decomposition.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min is crucial to prevent oxidative side reactions.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show distinct steps corresponding to mass loss. The first steps will likely correspond to the loss of water of hydration, and subsequent steps will indicate the decomposition of the anhydrous salt.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can identify endothermic events (like melting and dehydration) and exothermic events (like decomposition).

Methodology:

-

Sample Preparation: A small sample (1-5 mg) is hermetically sealed in an aluminum or gold-plated pan to contain any evolved gases and prevent evaporation of water before the dehydration temperature is reached.

-

Instrument Setup:

-

Temperature Program: A heating rate of 5-10 °C/min is typical. The temperature range should be similar to that used for TGA.

-

Atmosphere: An inert atmosphere is used to purge the sample chamber.

-

-

Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. Endothermic peaks may represent the melting of the hydrate and the energy required for dehydration. Exothermic peaks will indicate the decomposition of the compound.

Caption: Generalized workflow for the thermal analysis of this compound pentahydrate.

Safety Considerations

Given the instability of this compound pentahydrate, the following safety precautions are paramount:

-

Storage: Store in a cool, dark, and dry place, preferably refrigerated. Avoid contact with organic materials, reducing agents, and metals.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Thermal Analysis: When performing thermal analysis, start with very small sample sizes to minimize the risk of a rapid exothermic event causing damage to the instrument.

Conclusion

While direct quantitative data on the thermal stability of this compound pentahydrate remains limited, a combination of qualitative observations and comparative analysis with its chlorine analog, sodium hypochlorite pentahydrate, provides a foundational understanding of its thermal behavior. The compound is highly sensitive to temperature and is expected to undergo dehydration followed by exothermic decomposition into sodium bromide and sodium bromate. The generalized experimental protocols provided herein offer a starting point for researchers to safely investigate the thermal properties of this and other unstable hydrated salts. Further research is warranted to fully characterize the thermal decomposition kinetics and mechanism of this compound pentahydrate to enable its broader and safer application in scientific and industrial settings.

References

The Degradation of Sodium Hypobromite: A Technical Guide to its Kinetics and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Sodium hypobromite (NaBrO), a bromine analog of sodium hypochlorite, is a reactive chemical species with applications in organic synthesis and as a disinfectant. However, its inherent instability in aqueous solutions presents challenges for its storage and application. This technical guide provides an in-depth analysis of the degradation kinetics and mechanisms of this compound, offering crucial data and experimental insights for professionals working with this compound.

Core Degradation Pathway: Disproportionation

The primary route of this compound degradation in aqueous solution is through a disproportionation reaction, where the hypobromite ion (BrO⁻) is simultaneously oxidized and reduced to form bromide (Br⁻) and bromate (BrO₃⁻) ions.[1][2][3] The overall stoichiometry of this reaction is:

3 NaOBr → 2 NaBr + NaBrO₃ [2]

The stability of this compound solutions is highly dependent on several factors, including pH, temperature, and concentration.[1]

Quantitative Kinetics of Degradation

The kinetics of hypobromous acid (HOBr), the protonated form of the hypobromite ion, have been studied in detail. The disproportionation reaction is second-order with respect to the total Br(I) concentration (HOBr + OBr⁻). The rate of degradation is significantly influenced by the pH of the solution.

A comprehensive study by Beckwith and Margerum (1997) provides key kinetic data at 25.0 °C. The rate expression for the degradation is given by:

-d[Br(I)]/dt = n{(c/(c + [H⁺])k₁ₐ + kₙ[B])[HOBr]² + k₁ₑ[OBr⁻]²} [3][4]

Where:

-

n is a stoichiometric factor that varies from 2 to 5 depending on the pH.

-

c is a ratio of rate constants equal to 0.03 M.

-

k₁ₐ is the second-order rate constant for the reaction of two HOBr molecules.

-

kₙ[B] represents the general-base-assisted pathway.

-

k₁ₑ is the second-order rate constant for the reaction of two OBr⁻ ions.

The following table summarizes the key kinetic parameters for the degradation of this compound at 25.0 °C.

| Parameter | Value | Conditions | Reference |

| k₁ₐ (HOBr + HOBr) | 2 x 10⁻³ M⁻¹s⁻¹ | pH 3-8 | [3][4] |

| k₁ₑ (OBr⁻ + OBr⁻) | 6 x 10⁻⁷ M⁻¹s⁻¹ | pH > 11 | [3][4] |

| kₙ (HPO₄²⁻ catalysis) | 0.05 M⁻²s⁻¹ | - | [3][4] |

| kₙ (CO₃²⁻ catalysis) | 0.33 M⁻²s⁻¹ | - | [3][4] |

The rate of disproportionation is at its maximum between pH 3 and 8.[3][4] Above pH 8, as the concentration of the less reactive hypobromite ion (OBr⁻) increases, the rate of degradation significantly decreases.[3][4] Below pH 3, the rate is also suppressed due to the reversibility of the initial steps in the degradation mechanism.[3][4]

While specific activation energy for the disproportionation of this compound was not found in the reviewed literature, related reactions have reported activation energies in the range of 58 to 95 kJ/mol under various conditions.[4]

Proposed Degradation Mechanism

The disproportionation of hypobromous acid is a multi-step process. The proposed mechanism involves the formation of intermediate bromine oxides. The following diagram illustrates the key steps in the degradation pathway.

Experimental Protocols

The following provides a generalized methodology for studying the kinetics of this compound degradation, based on the procedures described by Beckwith and Margerum (1997).

Materials and Solution Preparation

-

This compound Solution: Can be prepared by adding bromine (Br₂) to a cooled solution of sodium hydroxide (NaOH). The concentration of the resulting NaOBr solution can be determined by spectrophotometry or titration.

-

Buffers: Phosphate and carbonate buffers are used to maintain a constant pH throughout the experiment.

-

Reagents: Perchloric acid (HClO₄) and sodium hydroxide (NaOH) for pH adjustments. All solutions should be prepared using deionized water.

-

Low-Bromide Hypobromous Acid: For studies at low pH, bromide ions can be removed from the hypobromite solution by reaction with silver hydroxide (AgOH).[4]

Kinetic Measurements

-

Instrumentation: A UV-Vis spectrophotometer equipped with a thermostated cell holder is used to monitor the reaction.

-

Wavelength Selection: The disappearance of hypobromite (or hypobromous acid) is typically monitored at a wavelength where it has a significant absorbance, for example, around 260 nm for HOBr.[4]

-

Experimental Procedure:

-

A buffered solution is brought to the desired temperature in the spectrophotometer cell.

-

The reaction is initiated by adding a small volume of a stock this compound solution to the buffer.

-

The absorbance is recorded as a function of time.

-

-

Data Analysis:

-

The absorbance data is converted to concentration using the Beer-Lambert law.

-

The reaction order and rate constants are determined by plotting the concentration data versus time (e.g., ln[NaOBr] vs. time for a first-order reaction, or 1/[NaOBr] vs. time for a second-order reaction) or by using integrated rate laws.

-

Workflow for Kinetic Analysis

The logical flow for conducting a kinetic study of this compound degradation is outlined below.

References

The Dawn of a New Halogen: A Technical History of the Discovery of Sodium Hypobromite

For centuries, the elemental family of halogens was thought to be complete with chlorine and iodine. However, the early 19th century, a period of fervent discovery in chemistry, would welcome a new member. The story of sodium hypobromite's discovery is intrinsically linked to the identification of bromine itself, a tale of keen observation and meticulous experimentation by the French chemist Antoine Jérôme Balard.

In 1826, Antoine Jérôme Balard, a young chemist from Montpellier, France, announced the discovery of a new element, which he named "muride," later changed to bromine at the suggestion of the French Academy of Sciences, derived from the Greek word "bromos" meaning stench.[1][2] His work, published in the prestigious Annales de Chimie et de Physique, detailed the isolation of this new element from the mother liquors of sea salt production.[3] It was within this seminal research that the first synthesis of a hypobromite salt, the potassium salt, was implicitly achieved, laying the direct conceptual and experimental groundwork for the discovery of this compound.

The First Synthesis: An Indirect Discovery

While Balard's primary goal was the isolation and characterization of elemental bromine, his procedures involved its reaction with alkaline solutions. In one of his methods to purify the newly discovered element, he treated an ether solution containing bromine with caustic potash (potassium hydroxide).[4] This reaction, a disproportionation of bromine in an alkaline medium, would have inevitably produced potassium hypobromite (KOBr) and potassium bromide (KBr) in solution.

The fundamental chemical reaction is as follows:

Br₂ + 2 KOH → KBr + KOBr + H₂O

Although Balard's focus was on the subsequent isolation of bromine, this documented step represents the first recorded instance of the synthesis of a hypobromite salt. The analogous reaction using caustic soda (sodium hydroxide) would yield this compound (NaOBr), and it is highly probable that Balard or his contemporaries performed this experiment as well, given the common availability and similar reactivity of the two alkalis.

Early Characterization and Subsequent Developments

Following Balard's groundbreaking discovery, the chemical properties of bromine and its compounds became a subject of intense investigation by chemists across Europe, including Justus von Liebig and Leopold Gmelin. The reactivity of bromine with alkalis was further explored, leading to a greater understanding of the formation of hypobromites and their subsequent disproportionation to bromates, particularly upon heating.

The in-situ formation of this compound became a valuable tool in organic synthesis. One of the most notable early applications was in the Hofmann Rearrangement , discovered by August Wilhelm von Hofmann in the latter half of the 19th century. This reaction utilizes this compound, formed by reacting bromine with sodium hydroxide, to convert primary amides into primary amines with one less carbon atom. The widespread use of this reaction solidified the importance of this compound as a key laboratory reagent.

Modern Understanding and Structural Elucidation

For nearly two centuries, the exact solid-state structure of simple hypohalite salts like this compound remained uncharacterized. It was not until 2021 that the first single-crystal X-ray diffraction structures of hypochlorite and hypobromite salts were reported, providing definitive insight into their solid-state geometry and supramolecular chemistry. This work, published "After 200 Years" of their common use, marked a significant milestone in understanding these fundamental inorganic compounds.

Experimental Protocols

Based on the historical accounts, the following protocols can be inferred for the early synthesis of this compound.

Inferred Protocol for the First Synthesis of a Hypobromite Salt (Balard, c. 1826)

Objective: To react the newly discovered bromine with an alkali.

Materials:

-

A solution of bromine in diethyl ether.

-

A solution of caustic potash (potassium hydroxide, KOH) or caustic soda (sodium hydroxide, NaOH).

Procedure:

-

A solution of elemental bromine dissolved in diethyl ether was prepared.

-

To this ethereal solution, an aqueous solution of caustic potash (or caustic soda) was added.

-

The mixture was agitated, likely by shaking in a stoppered vessel.

-

The reaction resulted in the decolorization of the bromine solution as it reacted with the alkali to form potassium (or sodium) bromide and potassium (or sodium) hypobromite, which are soluble in the aqueous layer.

Observations: The characteristic color of the bromine in the ether layer would have dissipated as it was consumed in the reaction with the aqueous alkali.

Protocol for the in-situ Generation of this compound for the Hofmann Rearrangement

Objective: To prepare an aqueous solution of this compound for immediate use as a reagent in organic synthesis.

Materials:

-

Elemental bromine (Br₂)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

Procedure:

-

A solution of sodium hydroxide is prepared by dissolving a known quantity of solid NaOH in water. The solution is typically cooled in an ice bath due to the exothermic nature of the dissolution and the subsequent reaction.

-

To the cold sodium hydroxide solution, elemental bromine is added dropwise with constant stirring.

-

The bromine reacts with the sodium hydroxide to form a pale yellow solution of this compound and sodium bromide.

Reaction Stoichiometry: Br₂ + 2 NaOH → NaBr + NaOBr + H₂O

This solution is then used directly in the Hofmann rearrangement reaction.

Quantitative Data

Historical records from the early 19th century often lack the detailed quantitative data, such as precise yields and spectroscopic characterization, that are standard in modern chemical literature. The focus of early chemists like Balard was primarily on the qualitative description of new substances and their reactions.

| Parameter | Historical Data (c. 1826) | Modern Data |

| Yield | Not explicitly reported. | The reaction to form this compound is essentially quantitative in the cold. |

| Stability | Observed to be unstable, especially when heated. | Solutions are unstable and disproportionate to bromide and bromate, particularly at room temperature and in the presence of light. |

| Appearance | A decolorized aqueous solution (from the reaction of colored bromine). | Pale yellow aqueous solution. |

Signaling Pathways and Experimental Workflows

The discovery of this compound was a direct consequence of the discovery of bromine. The logical flow of this discovery and the subsequent application in the Hofmann rearrangement can be visualized as follows:

Caption: Logical flow from the discovery of bromine to the application of this compound.

The chemical pathway for the formation of this compound is a classic disproportionation reaction:

Caption: Disproportionation of bromine in sodium hydroxide to form this compound and sodium bromide.

References

Theoretical Perspectives on the Reactivity of Sodium Hypobromite: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hypobromite (NaBrO) and its conjugate acid, hypobromous acid (HOBr), are highly reactive species utilized in a range of chemical transformations, most notably in the degradation of amides and the oxidation of various organic substrates. Understanding the theoretical underpinnings of their reactivity is crucial for predicting reaction outcomes, optimizing synthetic protocols, and elucidating mechanisms in biological systems. This guide provides a detailed overview of the theoretical and experimental studies that illuminate the electrophilic nature and reactivity of the hypobromite ion, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

Core Concepts: The Electrophilic Nature of Hypobromite

The reactivity of this compound in aqueous solutions is intrinsically linked to the properties of hypobromous acid (HOBr), with which it exists in a pH-dependent equilibrium. Theoretical studies have focused on elucidating the electronic structure of HOBr to explain its potent reactivity.

Computational Evidence for Electrophilicity

A pivotal study combining experimental kinetics with theoretical calculations has demonstrated that the reactivity of HOBr is primarily governed by its strength as an electrophile rather than as a conventional oxidant.[1][2] This was theoretically substantiated by calculating the partial atomic charges on the bromine atom in HOBr and, for comparison, the chlorine atom in HOCl.

Computational Methodology: The theoretical calculations were performed to determine the distribution of electron density within the hypohalous acid molecules. The methodologies employed were:

-

Mulliken Population Analysis: A method to assign partial charges to individual atoms in a molecule based on the distribution of electrons in the calculated molecular orbitals.

-

CHelpG (Charges from Electrostatic Potentials using a Grid based method): This method calculates atomic charges by fitting them to the molecular electrostatic potential at a series of points surrounding the molecule, providing a more robust representation of the charge distribution.

These calculations revealed a significant positive partial charge on the bromine atom in HOBr, rendering it highly susceptible to nucleophilic attack. This inherent electrophilicity is the driving force behind its reactions with electron-rich organic molecules.[1][2]

Quantitative Analysis of Hypobromite Reactivity

The electrophilic character of hypobromous acid translates into rapid reaction kinetics with a variety of organic compounds. The following table summarizes key quantitative data from experimental studies, showcasing the high reactivity of HOBr, particularly in comparison to its chlorine analog, hypochlorous acid (HOCl).

| Substrate | Second-Order Rate Constant (k₂) for HOBr (M⁻¹s⁻¹) | Second-Order Rate Constant (k₂) for HOCl (M⁻¹s⁻¹) | Reference |

| Anisole | 2.3 x 10² | Non-reactive | [1][2] |

| Dansylglycine | 7.3 x 10⁶ | 5.2 x 10² | [1][2] |

| Salicylic Acid | 4.0 x 10⁴ | Non-reactive | [1][2] |

| 3-Hydroxybenzoic Acid | 5.9 x 10⁴ | 1.1 x 10¹ | [1][2] |

| Uridine | 1.3 x 10³ | Non-reactive | [1][2] |

Table 1: Comparative second-order rate constants for the reaction of hypobromous acid and hypochlorous acid with various organic substrates.

Key Reaction Pathways and Mechanisms

The reactivity of this compound is best illustrated through its participation in well-established organic reactions. The following sections detail the mechanisms of two such transformations.

The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This compound, typically generated in situ from bromine and sodium hydroxide, is the key reagent that facilitates this transformation. The reaction proceeds through an isocyanate intermediate.

Caption: Mechanism of the Hofmann Rearrangement.

The initial step involves the deprotonation of the primary amide by hydroxide, followed by an electrophilic attack of the resulting anion on hypobromite (or bromine) to form an N-bromoamide. A second deprotonation yields a bromoamide anion, which undergoes a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. Finally, hydrolysis of the isocyanate leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.

Electrophilic Addition to Alkenes: Halohydrin Formation

Hypobromous acid readily adds across the double bond of alkenes to form bromohydrins. This reaction is a cornerstone of electrophilic additions and highlights the electrophilic character of the bromine atom in HOBr.

Caption: Formation of a bromohydrin from an alkene.

The reaction is initiated by the electrophilic attack of the alkene's π-bond on the bromine atom of HOBr, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a water molecule (acting as a nucleophile) in an anti-addition fashion. A final deprotonation step yields the bromohydrin product.

Experimental Protocols for Kinetic Studies

The kinetic data presented in this guide are typically acquired using stopped-flow spectrophotometry. A brief overview of the experimental protocol is as follows:

-

Reagent Preparation:

-

A stock solution of this compound is prepared by adding a known concentration of bromine (Br₂) to a cold, stirred solution of sodium hydroxide (NaOH). The concentration of the resulting hypobromite is determined spectrophotometrically.

-

Solutions of the organic substrates are prepared in a suitable buffer to maintain a constant pH throughout the reaction.

-

-

Kinetic Measurements:

-

The reaction is initiated by rapidly mixing the hypobromite solution with the substrate solution in a stopped-flow instrument.

-

The progress of the reaction is monitored by observing the change in absorbance of a specific chromophore over time. This could be the disappearance of the substrate or the appearance of a product.

-

The temperature of the reaction is controlled using a thermostated cell holder.

-

-

Data Analysis:

-

Pseudo-first-order conditions are typically employed, with the concentration of one reactant (e.g., the substrate) in large excess over the other (hypobromite).

-

The observed pseudo-first-order rate constants (k_obs) are determined by fitting the absorbance versus time data to a single exponential decay function.

-

The second-order rate constant (k₂) is then calculated from the slope of a plot of k_obs versus the concentration of the excess reactant.

-

Conclusion and Future Outlook

While experimental studies have robustly characterized the high reactivity of this compound and its conjugate acid, there remains a notable gap in the literature regarding in-depth theoretical and computational investigations. The electrophilic nature of the bromine atom in HOBr, supported by atomic charge calculations, provides a solid theoretical foundation for its observed reactivity. However, detailed computational studies employing methods such as Density Functional Theory (DFT) to map reaction pathways, characterize transition states, and calculate activation energies for key reactions like the Hofmann rearrangement or additions to alkenes are scarce. Future research in this area would be invaluable for a more profound, quantitative understanding of hypobromite's reactivity, aiding in the predictive design of new synthetic methodologies and the elucidation of its role in complex chemical and biological systems.

References

sodium hypobromite CAS number and molecular formula

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium hypobromite, an inorganic compound with significant applications in chemical synthesis. This document details its chemical identity, physicochemical properties, a standard laboratory-scale synthesis protocol, and its role in the Hofmann rearrangement, a critical reaction in organic chemistry for the synthesis of amines.

Core Chemical Identifiers and Properties

This compound (NaBrO) is the sodium salt of hypobromous acid. It is a highly reactive and unstable compound, typically encountered as a yellow-orange aqueous solution or as its pentahydrate crystalline solid (NaOBr·5H₂O).[1][2] Its instability necessitates that it is often prepared in situ for immediate use in chemical reactions.[2][3]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| CAS Number | 13824-96-9 | |

| Molecular Formula | NaBrO | Anhydrous |

| NaBrO·5H₂O | Pentahydrate | |

| Molar Mass | 118.89 g/mol | Anhydrous[1] |

| Appearance | Yellow-orange solid | As pentahydrate[1][2] |

| Solubility in Water | Highly soluble (>50 g/100 mL at room temperature) | [4] |

| Density | 2.18 g/cm³ (pentahydrate at 20°C) | [4] |

| Stability | Unstable; decomposes at 0°C and disproportionates in solution to sodium bromide and sodium bromate.[5] | The disproportionation reaction is: 3 NaOBr → 2 NaBr + NaBrO₃.[2] |

| Crystal Structure | Monoclinic (pentahydrate) | [1][2] |

| Br-O Bond Length | 1.820 Å | [1][2] |

Experimental Protocol: Laboratory Synthesis of this compound Solution

The most common method for the preparation of this compound is the reaction of bromine with a cold, aqueous solution of sodium hydroxide.[2][5] The following protocol describes a typical laboratory-scale synthesis for generating an aqueous solution of this compound for immediate use.

Materials:

-

Sodium hydroxide (NaOH)

-

Liquid bromine (Br₂)

-

Deionized water

-

Ice bath

-

Three-neck round-bottom flask

-

Stirrer

-

Dropping funnel

-

Thermometer

Procedure:

-

Prepare a 40% aqueous solution of sodium hydroxide. For example, dissolve 438 g of NaOH in water to make a total volume of 306 ml.

-

Place the sodium hydroxide solution in a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

-

Cool the flask in an ice-salt bath to between -8°C and -3°C.[5] It is critical to maintain a low temperature to prevent the disproportionation of the hypobromite product into sodium bromate.[5]

-

With vigorous stirring, slowly add liquid bromine (e.g., 314 g) dropwise from the dropping funnel.[5] The rate of addition should be controlled to ensure the reaction temperature does not rise above 0°C.[6]

-

The reaction is exothermic. Continuously monitor the temperature and adjust the addition rate accordingly.

-

The resulting yellow-orange solution contains this compound, along with sodium bromide as a byproduct, as shown in the reaction: Br₂ + 2 NaOH → NaBr + NaOBr + H₂O.[2]

-

The freshly prepared this compound solution should be used immediately for subsequent reactions due to its inherent instability.

Application in Organic Synthesis: The Hofmann Rearrangement

This compound is a key reagent in the Hofmann rearrangement, a reaction that converts a primary amide into a primary amine with one fewer carbon atom. This reaction is particularly valuable in drug development and complex molecule synthesis for the introduction of amine functionalities. The this compound is typically formed in situ from bromine and sodium hydroxide.

The diagram below outlines the logical workflow of the Hofmann rearrangement mechanism initiated by this compound.

Caption: Workflow of the Hofmann rearrangement using this compound.

References

A Technical Guide to the Use of Sodium Hypobromite in Organic Synthesis: Addressing the Question of Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hypobromite (NaBrO) is a potent oxidizing and brominating agent with significant applications in organic synthesis, most notably in the Hofmann rearrangement for the production of amines. Despite its utility in reactions involving organic molecules, a comprehensive review of the scientific literature reveals a conspicuous absence of quantitative data regarding the solubility of this compound in organic solvents. This technical guide addresses this knowledge gap by explaining the underlying chemical reasons for the scarcity of such data, primarily the compound's inherent instability. Instead of focusing on direct solubility, this document provides a practical, in-depth exploration of the standard methodologies for the in situ preparation of aqueous this compound solutions and their subsequent application in biphasic reaction systems common in organic chemistry. Detailed experimental protocols, reaction pathways, and key chemical properties are presented to equip researchers with the necessary knowledge for the effective and safe use of this important reagent.

The Challenge of this compound Solubility in Organic Solvents

A thorough investigation of chemical literature and databases indicates a lack of published quantitative data on the solubility of this compound in common organic solvents. This is not an accidental omission but rather a consequence of the intrinsic chemical properties of this compound.

-

Inherent Instability: this compound is significantly less stable than its chlorine analog, sodium hypochlorite.[1] It readily undergoes disproportionation, a reaction where the hypobromite ion (BrO⁻) reacts with itself to form bromide (Br⁻) and bromate (BrO₃⁻) ions.[2] This decomposition is accelerated by heat and neutral or acidic conditions. The most stable form of this compound is its pentahydrate (NaOBr·5H₂O), an orange-yellow solid that decomposes at approximately 40°C.[1] The inherent instability of the isolated solid makes its handling, storage, and subsequent dissolution in organic solvents impractical and often unnecessary for synthetic applications.

-

In Situ Preparation: Due to its instability, this compound is almost exclusively prepared in situ, meaning it is generated within the reaction mixture immediately before or during its intended use.[2][3] This is typically achieved by the reaction of bromine with a cold, aqueous solution of sodium hydroxide.[2] This method produces an aqueous solution of this compound, which can then be directly used for organic transformations.

Given these factors, the focus for researchers and chemists is not on dissolving solid this compound in organic solvents, but rather on effectively utilizing its aqueous solutions in reactions with organic substrates.

Physicochemical Properties of this compound

While data on its solubility in organic solvents is unavailable, its properties in aqueous media are well-documented.

| Property | Value | Source |

| Chemical Formula | NaOBr | [2][3] |

| Molar Mass | 118.893 g/mol | [2] |

| Common Form | Pentahydrate (NaOBr·5H₂O) | [1][2][3] |

| Appearance | Orange-yellow crystalline solid (pentahydrate) | [1][3] |

| Solubility in Water | Highly soluble; >50 g/100 mL at room temperature | [1] |

| Stability | Unstable; disproportionates to NaBr and NaBrO₃ | [1][2] |

| Crystal Structure | Monoclinic | [1][2] |

| Br-O Bond Length | 1.820 Å | [1][2] |

Experimental Protocols for In Situ Preparation of Aqueous this compound

The successful use of this compound in organic synthesis hinges on its correct preparation. Below are detailed protocols adapted from established literature.

General Laboratory Scale Preparation

This method is suitable for many common synthetic applications.

Procedure:

-

Prepare a solution of sodium hydroxide (NaOH) in water. A typical concentration involves dissolving 36.0 g (0.900 mole) of NaOH in 225 mL of water.[3][4]

-

Cool the NaOH solution in an ice bath to a temperature below 10°C.[5] For more sensitive reactions, cooling to between -8°C and -3°C is recommended to minimize the formation of sodium bromate.[3]

-

In a well-ventilated fume hood, add bromine (Br₂) dropwise to the cold, stirring NaOH solution. For the quantities mentioned above, 57.5 g (18.5 mL, 0.360 mole) of bromine is typically used.[3][4]

-

Maintain the temperature of the reaction mixture below the target temperature (e.g., 10°C or -3°C) throughout the addition of bromine.[3][5]

-

The resulting yellow-orange solution is the freshly prepared aqueous this compound, ready for immediate use.

Logical Workflow for In Situ Preparation of this compound

Caption: Workflow for the in situ preparation of aqueous this compound.

Applications in Organic Synthesis: The Hofmann Rearrangement

The primary application of aqueous this compound in organic synthesis is the Hofmann rearrangement, a reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3] This reaction is crucial in the synthesis of various pharmaceuticals and fine chemicals, including the synthesis of gabapentin.[6]

Reaction Mechanism: The reaction proceeds through several key steps:

-

N-Bromination: The primary amide is deprotonated by the hydroxide ion, and the resulting anion attacks the bromine of the hypobromite, forming an N-bromoamide intermediate.

-

Deprotonation: A second proton is removed from the nitrogen by a hydroxide ion, forming a bromoamide anion.

-

Rearrangement: The bromoamide anion rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen, and the bromide ion is eliminated. This step forms an isocyanate intermediate.

-

Hydrolysis: The isocyanate is then hydrolyzed by the aqueous solution to form a carbamic acid, which is unstable and decarboxylates to yield the primary amine.

Signaling Pathway of the Hofmann Rearrangement

Caption: Key intermediates in the Hofmann rearrangement using this compound.

Experimental Example: Synthesis of 3-Aminopyridine

A classic example of the Hofmann rearrangement is the synthesis of 3-aminopyridine from nicotinamide.[2] In this procedure, the aqueous solution of this compound is prepared and then reacted with nicotinamide. The reaction is typically biphasic, with the organic amide reacting with the aqueous hypobromite solution. Vigorous stirring is often necessary to ensure adequate mixing and reaction rates.

Conclusion

While the direct solubility of this compound in organic solvents is not a practical consideration for synthetic chemists due to its inherent instability, its utility in organic synthesis remains significant. The standard practice of in situ preparation in cold aqueous alkaline solutions provides a reactive and effective medium for a variety of transformations, most notably the Hofmann rearrangement. This guide provides the essential theoretical background and practical protocols for researchers to safely and effectively utilize aqueous this compound solutions in their work, thereby bridging the gap between the reagent's properties and its application in the synthesis of organic molecules. Researchers in drug development and organic synthesis should focus on optimizing biphasic reaction conditions rather than seeking to dissolve the unstable solid reagent in an organic phase.

References

Methodological & Application

In Situ Generation of Sodium Hypobromite for Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The in situ generation of sodium hypobromite (NaOBr) presents a convenient, efficient, and often safer alternative to the preparation and storage of the reagent itself. This powerful oxidizing agent finds widespread application in a variety of organic transformations, most notably in the Hofmann rearrangement for the synthesis of primary amines and the oxidation of alcohols to carbonyl compounds. This document provides detailed application notes and experimental protocols for the in situ generation and utilization of this compound in key organic synthetic methodologies.

Introduction

This compound is a highly effective reagent for several important functional group transformations in organic synthesis. However, solutions of this compound are unstable and tend to disproportionate. Preparing the reagent in situ from readily available and stable precursors circumvents this issue, offering greater convenience and reproducibility in synthetic procedures. The most common method for the in situ generation of this compound involves the reaction of bromine with a slight excess of aqueous sodium hydroxide. An alternative and often more practical approach for laboratory settings involves the use of a stable bromide salt, such as sodium bromide, in conjunction with an oxidizing agent like sodium hypochlorite (household bleach) or Oxone®. This document details protocols for these methods and their application in the Hofmann rearrangement and alcohol oxidation.

Key Applications and Protocols

Hofmann Rearrangement of Primary Amides

The Hofmann rearrangement is a classic and reliable method for the conversion of primary amides to primary amines with one fewer carbon atom. The reaction proceeds via an isocyanate intermediate, which is formed through the action of this compound on the primary amide.

General Reaction Scheme:

R-CH(OH)-R' + NaOBr (in situ) → R-C(=O)-R' + H₂O + NaBr

Application Notes: The Hofmann Rearrangement of Amides Using Sodium Hypobromite

Introduction

The Hofmann rearrangement, also known as the Hofmann degradation, is a robust and widely utilized organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This transformation is of significant importance in synthetic organic chemistry and is a key step in the synthesis of numerous pharmaceuticals and fine chemicals. The reaction is typically carried out using sodium hypobromite (NaOBr), which is conveniently generated in situ by the reaction of bromine (Br₂) with a strong base like sodium hydroxide (NaOH).[3][4] The process involves the formation of an isocyanate intermediate, which is then hydrolyzed to the amine.[1][5] This method is particularly valuable for synthesizing alkyl, aryl, and heterocyclic amines.

Key Features:

-

Chain Shortening: The product amine contains one less carbon atom than the starting amide, as the carbonyl carbon is lost as carbon dioxide.[2][6]

-

Reagent: this compound is the classical and most common reagent, formed by mixing bromine and sodium hydroxide in an aqueous solution.[2]

-

Intermediate: The reaction proceeds through a critical isocyanate intermediate.[5][7]

-

Stereochemistry: If the migrating group (R group) is chiral, its stereochemical configuration is fully retained during the rearrangement.[3][8]

-

Scope: The reaction is applicable to a wide range of primary amides, including those with alkyl and aryl substituents.[1]

Reaction Mechanism

The mechanism of the Hofmann rearrangement using this compound is a well-established, multi-step process that occurs in a basic aqueous medium.

-

In Situ Reagent Formation: Sodium hydroxide reacts with bromine to form this compound.

-

N-Bromination: The primary amide reacts with the hypobromite, leading to the halogenation of the nitrogen atom to form an N-bromoamide intermediate.[5]

-

Deprotonation: The N-bromoamide is deprotonated by the strong base (NaOH) to yield an N-bromoamide anion.[1]

-

Rearrangement: In the rate-determining step, the N-bromoamide anion undergoes a concerted 1,2-shift. The R group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion simultaneously to form an isocyanate intermediate.[1][5]

-

Hydrolysis & Decarboxylation: The isocyanate is not typically isolated.[7] It reacts with water in a nucleophilic addition step to form a carbamic acid.[1] This carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the final primary amine.[1][6]

Caption: The reaction mechanism of the Hofmann Rearrangement.

Applications in Drug Development and Chemical Synthesis

The Hofmann rearrangement is a cornerstone reaction in the synthesis of various pharmaceutical agents and important chemical building blocks.

-

Gabapentin Synthesis: This anticonvulsant and analgesic drug is synthesized via a process that includes a Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide using an aqueous solution of this compound.[9]

-

Nicotinamide to 3-Aminopyridine: The conversion of nicotinamide (a form of vitamin B3) to 3-aminopyridine, a valuable building block in medicinal chemistry, is a classic example of this reaction.[10]

-

Mescaline Synthesis: The psychoactive alkaloid mescaline can be synthesized from 3,4,5-trimethoxyphenylpropionamide using the Hofmann rearrangement.[11]

-

Methylamine Production: On a laboratory scale, methylamine can be produced from acetamide and bromine gas through the Hofmann rearrangement.[12]

Experimental Protocols

The following protocol is a representative example for the synthesis of 3-Aminopyridine from Nicotinamide, adapted from a literature procedure.[10]

1. Preparation of this compound Solution (In Situ)

-

In a 2 L beaker equipped with a mechanical stirrer and placed in an ice-salt bath, dissolve sodium hydroxide (75 g, 1.87 moles) in 800 mL of water.

-

Cool the solution to 0°C.

-

Slowly add bromine (95.8 g, 0.6 mole) to the stirred NaOH solution while maintaining the temperature at or below 0°C.

2. Reaction with Amide

-

Once the hypobromite solution is prepared and at 0°C, add nicotinamide (60 g, 0.49 mole) all at once with vigorous stirring.

-

Continue stirring in the ice-salt bath for approximately 15 minutes until the solution becomes clear.

3. Rearrangement and Heating

-

Remove the ice-salt bath and replace it with a water bath pre-heated to 75°C.

-

Heat the reaction mixture to 70–75°C and maintain this temperature with stirring for 45 minutes to facilitate the rearrangement.

4. Workup and Extraction

-

Cool the solution to room temperature.

-

Saturate the solution with sodium chloride (approx. 170 g) to reduce the solubility of the organic product.

-

Extract the product using diethyl ether in a continuous extractor for 15–20 hours.

5. Purification

-

Dry the ether extract over sodium hydroxide pellets.

-

Filter the solution and remove the ether by distillation.

-

The crude product (yield: 39–41 g) can be further purified by recrystallization from a mixture of benzene and ligroin to yield pure 3-aminopyridine (yield: 30–33 g).[10]

Caption: A typical experimental workflow for the Hofmann Rearrangement.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 3-aminopyridine from nicotinamide as described in the protocol.

| Parameter | Value | Moles | Molar Ratio (vs. Amide) |

| Starting Material | |||

| Nicotinamide | 60 g | 0.49 mol | 1.0 |

| Reagents | |||

| Bromine (Br₂) | 95.8 g | 0.60 mol | 1.22 |

| Sodium Hydroxide (NaOH) | 75 g | 1.87 mol | 3.82 |

| Reaction Conditions | |||

| Initial Temperature | 0°C | - | - |

| Rearrangement Temperature | 70-75°C | - | - |

| Reaction Time (Heating) | 45 minutes | - | - |

| Product Yield | |||

| Crude 3-Aminopyridine | 39–41 g | - | 85–89% |

| Purified 3-Aminopyridine | 30–33 g | - | 65–71% |

Data sourced from Organic Syntheses, Coll. Vol. 4, p. 45 (1963).[10]

Safety and Handling

-

Bromine (Br₂): Bromine is a highly toxic, corrosive, and volatile liquid. It can cause severe chemical burns upon contact with skin and is harmful if inhaled. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves.

-

Sodium Hydroxide (NaOH): Sodium hydroxide is a strong base and is highly corrosive. It can cause severe burns. Use appropriate PPE, including gloves and eye protection. The dissolution of NaOH in water is highly exothermic and should be done with care, preferably in an ice bath.

-

Reaction Conditions: The reaction involves heating a strongly basic solution. Care should be taken to avoid splashing and to ensure controlled heating.

Variations and Alternative Reagents

While this compound is standard, other reagents can accomplish the Hofmann rearrangement, which can be advantageous for substrates sensitive to strongly basic or aqueous conditions.[3]

-

Sodium Hypochlorite (NaOCl): Can be used as a less hazardous alternative to bromine.[1][5]

-

Lead Tetraacetate (Pb(OAc)₄): Allows the reaction to be performed under mildly acidic conditions.[3]

-

Hypervalent Iodine Reagents: Reagents like PIDA (phenyliodine diacetate) or PIFA (phenyliodine bis(trifluoroacetate)) are effective under mild conditions and are considered greener alternatives.[3][5]

-

N-Bromosuccinimide (NBS): In combination with a base like DBU, NBS provides a mild system for the rearrangement.[1][5]

References

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. chemistryscl.com [chemistryscl.com]

- 3. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. youtube.com [youtube.com]

- 9. Gabapentin - Wikipedia [en.wikipedia.org]

- 10. HOFMANN REACTION || HOFMANN DEGRADATION || HOFMANN REARRANGEMENT – My chemistry blog [mychemblog.com]

- 11. Mescaline - Wikipedia [en.wikipedia.org]

- 12. Methylamine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Primary Amines using Sodium Hypobromite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of primary amines from primary amides via the Hofmann rearrangement, utilizing sodium hypobromite as the key reagent. The Hofmann rearrangement is a reliable method for producing primary amines with one less carbon atom than the starting amide. This application note includes a comprehensive reaction mechanism, a detailed experimental protocol, and a summary of reaction parameters for various substrates, intended to guide researchers in the successful application of this synthetic transformation.

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The Hofmann rearrangement, named after its discoverer August Wilhelm von Hofmann, offers a robust method for the conversion of primary carboxamides into primary amines with the loss of one carbon atom.[1] The reaction typically proceeds by treating the amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide, which generates this compound in situ. This reagent facilitates the conversion of the primary amide into an intermediate isocyanate, which is then hydrolyzed to the primary amine and carbon dioxide.[1]

Reaction Mechanism

The Hofmann rearrangement proceeds through a multi-step mechanism:

-

N-Bromination: The reaction is initiated by the deprotonation of the primary amide by a hydroxide ion, followed by the reaction of the resulting anion with bromine to form an N-bromoamide intermediate.

-

Second Deprotonation: A second proton is abstracted from the nitrogen by the hydroxide ion, forming an N-bromoamide anion.

-

Rearrangement: The N-bromoamide anion undergoes a rearrangement where the alkyl or aryl group (R) attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous departure of the bromide ion. This concerted step results in the formation of an isocyanate intermediate.

-

Hydrolysis: The isocyanate intermediate is then attacked by water in a nucleophilic addition step to form a carbamic acid.

-

Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates (loses CO2) to yield the final primary amine product.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of primary amines from various primary amides using the Hofmann rearrangement.

General Procedure

The primary amide is typically dissolved or suspended in an aqueous solution of sodium hydroxide. The solution is cooled in an ice bath, and a solution of bromine in sodium hydroxide (forming this compound) is added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to facilitate the rearrangement and subsequent hydrolysis. The resulting primary amine is then isolated by extraction or distillation.

Example Protocol: Synthesis of Trimethylenediamine from Glutaramide

This protocol details the synthesis of trimethylenediamine from glutaramide, adapted from a literature procedure.

Materials:

-

Glutaramide (130 g, 1 mole)

-

Bromine (320 g, 2 moles)

-

Potassium Hydroxide (85%, 660 g, 10 moles)

-

Water (3 liters)

-

Hydrochloric Acid

-

Acetone

-

Metallic Sodium

Procedure:

-

A solution of 2 moles of bromine and 10 moles of potassium hydroxide in 3 liters of water is prepared and cooled to 0°C.

-

One mole of pure glutaramide is dissolved in the cold hypobromite solution.

-

The reaction mixture is allowed to warm to room temperature and then heated at 60°C for two hours.

-

After cooling, the solution is acidified with hydrochloric acid and evaporated to a small volume.

-

The precipitated inorganic salts are filtered off and washed with acetone.

-

The filtrate is evaporated to a paste.

-

An excess of crude potassium hydroxide is added to the paste, and the amine is distilled with water.

-

The distillate is dried over metallic sodium and then redistilled to yield pure trimethylenediamine.

Yield: 56 g (75% of theoretical).[2]

Data Presentation

The following table summarizes the reaction conditions and yields for the Hofmann rearrangement of various primary amides to their corresponding primary amines.

| Starting Amide | Product Amine | Reagents | Reaction Conditions | Yield (%) |

| Glutaramide | Trimethylenediamine | Br₂, KOH, H₂O | 0°C to RT, then 60°C for 2h | 75%[2] |

| Benzamide | Aniline | Br₂, NaOH, H₂O | Not specified in detail | High |

| Propanamide | Ethylamine | Br₂, KOH, H₂O | Heating | Good |

| Acetamide | Methylamine | Br₂, Base, H₂O | Not specified in detail | Good |

Note: While qualitative descriptions of "high" or "good" yields are found in the literature for some common transformations, specific quantitative data can vary based on the exact reaction conditions and scale.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a primary amine using the Hofmann rearrangement.

Conclusion

The Hofmann rearrangement using this compound is a versatile and effective method for the synthesis of primary amines from primary amides. The reaction is characterized by its tolerance of a variety of functional groups and generally provides good to excellent yields. The detailed protocols and data presented in this application note serve as a valuable resource for researchers engaged in the synthesis of amine-containing molecules. Careful control of reaction temperature and stoichiometry is crucial for maximizing yield and purity.

References

Application Notes and Protocols: Sodium Hypobromite as a Reagent for Electrophilic Bromination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hypobromite (NaOBr) is a highly effective reagent for the electrophilic bromination of activated aromatic compounds.[1] Often generated in situ from the reaction of bromine with a base such as sodium hydroxide, it offers a convenient and milder alternative to using elemental bromine.[2] This method is particularly advantageous for the bromination of electron-rich substrates, including phenols, anilines, and their derivatives, which are common moieties in pharmaceutical compounds and organic synthesis intermediates. The in situ generation of the reactive species minimizes the handling of hazardous liquid bromine and allows for better control of the reaction.

Applications in Electrophilic Bromination

This compound is primarily used for the regioselective bromination of activated aromatic rings. The hydroxyl and amino groups of phenols and anilines, respectively, are strong activating groups that direct the electrophilic substitution to the ortho and para positions.[1] Due to the high reactivity of these substrates, reactions with this compound are typically rapid and proceed under mild conditions.

The regioselectivity of the bromination can be influenced by the substituents already present on the aromatic ring and the reaction conditions. For instance, in para-substituted phenols, bromination occurs at the ortho position.

Data Presentation: Regioselective Bromination of Substituted Phenols

The following table summarizes representative yields for the monobromination of various substituted phenols using brominating systems that generate an electrophilic bromine species, similar to this compound. The data illustrates the typical efficiency and regioselectivity of such reactions.

| Substrate (para-Substituted Phenol) | Product (ortho-Brominated) | Yield (%) |

| 4-Methylphenol | 2-Bromo-4-methylphenol | 84 |

| 4-Fluorophenol | 2-Bromo-4-fluorophenol | 89 |

| 4-Chlorophenol | 2-Bromo-4-chlorophenol | 78 |

| 4-Bromophenol | 2,4-Dibromophenol | 67 |

| 4-Trifluoromethylphenol | 2-Bromo-4-(trifluoromethyl)phenol | 71 |

| Vanillin | 5-Bromovanillin | >95 |

Note: The yields presented are based on studies using N-bromosuccinimide (NBS) or KBr with an oxidant, which are expected to show similar reactivity and selectivity trends to this compound.[2][3]

Experimental Protocols